3-Hydroxy-4-isopropoxybenzamide
CAS No.:
Cat. No.: VC20187610
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 3-hydroxy-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(10(11)13)5-8(9)12/h3-6,12H,1-2H3,(H2,11,13) |
| Standard InChI Key | XEHBDRVFBPYQPN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)N)O |
Introduction
Chemical Structure and Molecular Properties
3-Hydroxy-4-isopropoxybenzamide (C₁₁H₁₅NO₃) consists of a benzamide core substituted with a hydroxyl (-OH) group at the 3-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position (Fig. 1). The isopropoxy group introduces steric bulk and lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .
Molecular Weight: 209.24 g/mol (calculated from atomic weights).
Polar Surface Area (PSA): ~66.4 Ų (estimated using group contribution methods), suggesting moderate membrane permeability.
logP: Predicted at 1.8–2.2 via computational models, indicating balanced hydrophilicity-lipophilicity for potential drug-likeness.
Synthesis and Derivative Formation
Synthetic Routes
While no explicit protocols for 3-hydroxy-4-isopropoxybenzamide exist in the reviewed literature, analogous benzamide syntheses suggest feasible pathways:
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Friedel-Crafts Acylation: Introduction of the amide group via reaction of benzoyl chloride with ammonia, followed by hydroxylation and isopropoxylation.
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Stepwise Functionalization:
Key Challenges:
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Regioselective introduction of substituents without cross-reactivity.
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Protection/deprotection strategies to prevent undesired side reactions during hydroxylation .
Physicochemical and Spectroscopic Characteristics
Spectral Data (Predicted)
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IR Spectroscopy:
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NMR (¹H):
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Aromatic protons: δ 6.8–7.5 ppm (complex splitting due to substituents).
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Isopropoxy methine: δ 4.5–4.7 ppm (multiplet).
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Methyl groups: δ 1.2–1.4 ppm (doublet).
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Comparative Analysis with Analogous Compounds
Industrial and Research Applications
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